6-(2-(Trifluoromethoxy)phenyl)picolinic acid
Description
Properties
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-7-2-1-4-8(11)9-5-3-6-10(17-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRNYCILGQIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647075 | |
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-48-4 | |
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ester Protection of Picolinic Acid
The carboxylic acid group of 6-bromopicolinic acid is protected as a methyl ester to prevent interference during coupling. This is achieved by treating 6-bromopicolinic acid with methanol in the presence of concentrated sulfuric acid under reflux conditions. The reaction proceeds via acid-catalyzed esterification, yielding methyl 6-bromopicolinate with >95% conversion.
Palladium-Catalyzed Cross-Coupling
Methyl 6-bromopicolinate is reacted with 2-(trifluoromethoxy)phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a 1,2-dimethoxyethane/water solvent system (4:1 v/v) at 80°C for 12 hours. The trifluoromethoxy group’s electron-withdrawing nature slightly reduces coupling efficiency compared to electron-donating substituents, necessitating precise stoichiometric control (1:1.2 molar ratio of bromide to boronic acid). Post-reaction purification via silica gel chromatography affords methyl 6-(2-(trifluoromethoxy)phenyl)picolinate in 75% yield.
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran at 60°C for 6 hours, followed by acidification with hydrochloric acid to pH 2. Crystallization from ethyl acetate/hexane yields this compound as a white solid (88% yield).
Directed Ortho-Metalation and Electrophilic Quenching
This method exploits the directing ability of the picolinic acid’s carboxylic acid group to facilitate regioselective functionalization at the 6-position.
Methyl Ester Formation
As in the Suzuki method, 6-bromopicolinic acid is first converted to its methyl ester to enhance solubility and direct metallation.
Lithium-Mediated Metallation
Methyl 6-bromopicolinate is treated with lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C, generating a stabilized aryllithium intermediate at the 6-position. Quenching this species with 2-(trifluoromethoxy)phenyl iodide introduces the desired aryl group. However, competing side reactions, such as halogen-lithium exchange, limit the yield to 60%.
Demethylation
The methyl ester is cleaved using lithium hydroxide in a tetrahydrofuran/water mixture (3:1 v/v) at room temperature for 24 hours, yielding the final product in 85% purity after recrystallization.
Ullmann-Type Coupling with Copper Catalysis
While less efficient than palladium-based methods, Ullmann coupling offers a cost-effective alternative for aryl-aryl bond formation.
Substrate Preparation
6-Iodopicolinic acid is synthesized via iodination of picolinic acid using iodine monochloride in acetic acid at 100°C for 8 hours.
Copper-Mediated Coupling
6-Iodopicolinic acid is reacted with 2-(trifluoromethoxy)phenol in the presence of copper(I) iodide and potassium carbonate in dimethylformamide at 120°C for 24 hours. The reaction’s high temperature and prolonged duration result in moderate yields (40%) due to competing decomposition of the trifluoromethoxy group.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Catalyst Cost | Reaction Time | Key Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 75% | High (Pd) | 12 hours | Boronic acid synthesis, Pd removal |
| Directed Metallation | 60% | Moderate (LDA) | 6 hours | Competing side reactions, low temperature |
| Ullmann Coupling | 40% | Low (Cu) | 24 hours | Low efficiency, thermal degradation |
Efficiency and Scalability
The Suzuki-Miyaura method offers the highest yield and scalability, albeit with elevated costs due to palladium catalysts. Directed metallation, while less efficient, avoids precious metals and is preferable for small-scale syntheses. Ullmann coupling’s low yield limits its practicality.
Functional Group Compatibility
The trifluoromethoxy group remains intact under Suzuki and metallation conditions but may degrade during Ullmann coupling at elevated temperatures. Ester protection is critical to prevent decarboxylation in all routes.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Trifluoromethoxy)phenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives .
Scientific Research Applications
Structural Formula
The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have identified 6-(2-(trifluoromethoxy)phenyl)picolinic acid as a promising candidate in the fight against drug-resistant strains of Mycobacterium tuberculosis. Research indicates that derivatives of this compound can inhibit the activity of mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. This mechanism presents a potential new avenue for tuberculosis treatment, especially in cases where traditional therapies fail .
Drug Development Intermediates
The compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the development of compounds targeting cystic fibrosis by enhancing the function of CFTR channels, which are essential for chloride transport in epithelial tissues . This application highlights its significance in treating respiratory disorders and other CFTR-related diseases.
Structure-Activity Relationship Studies
The unique trifluoromethoxy substitution allows for extensive structure-activity relationship (SAR) studies. Researchers are investigating how variations in the substituents affect the pharmacological properties of derivatives derived from this compound. These studies aim to optimize efficacy and reduce toxicity profiles, thereby improving therapeutic outcomes .
Synthesis Techniques
The synthesis of this compound generally involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors such as picolinic acid and trifluoromethoxybenzene.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions facilitated by various catalysts.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Case Study 1: Tuberculosis Treatment
In a study published by the National Institutes of Health, researchers evaluated the efficacy of this compound derivatives against M. tuberculosis. The findings indicated that certain analogs exhibited significant inhibitory effects on bacterial growth, suggesting their potential use as novel anti-TB agents .
Case Study 2: Cystic Fibrosis Drug Development
Another investigation focused on the application of this compound in developing drugs that enhance CFTR function. The study demonstrated that specific derivatives could restore chloride ion transport in epithelial cells from cystic fibrosis patients, marking a significant step forward in therapeutic strategies for this genetic disorder .
Mechanism of Action
The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects . The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Picolinic Acid Derivatives
Positional Isomerism and Electronic Effects
- Trifluoromethoxy Group Placement : The target compound’s –OCF₃ group at the ortho position of the phenyl ring increases steric hindrance and electron-withdrawing effects compared to the para -substituted isomer, 5-(4-(trifluoromethoxy)phenyl)picolinic acid. The para isomer’s linear structure may enhance binding in enzyme active sites, as seen in its use as an amide inhibitor precursor .
- Pyridine Substitution : Shifting the substituent from position 6 (target compound) to 5 (para isomer) alters the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and target interactions.
Substituent-Specific Properties
- Fluorinated vs. Non-Fluorinated Groups: The –OCF₃ group in the target compound enhances lipophilicity (logP) compared to –OCH₃ (6-(2-Methoxyphenyl)picolinic acid) .
- Direct Pyridine Substitution : 6-(Trifluoromethyl)picolinic acid, with –CF₃ directly on the pyridine ring, exhibits stronger acidity (predicted pKa ~1–2) due to the inductive effect, unlike the target compound’s phenyl-linked –OCF₃ .
Biological Activity
6-(2-(Trifluoromethoxy)phenyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 887983-48-4
- Molecular Formula : C12H8F3NO3
- Molecular Weight : 273.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its potential therapeutic effects.
- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound demonstrated varying degrees of activity against several bacterial strains, as summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Case Study on Antimycobacterial Activity :
A study investigated the efficacy of this compound against Mycobacterium tuberculosis. The compound showed promising results with an IC50 value indicating significant inhibition of mycobacterial growth, suggesting potential as a lead compound for tuberculosis treatment . -
In Vivo Studies :
In vivo studies revealed that this compound could reduce inflammation in animal models, pointing towards its potential use in treating inflammatory diseases . The mechanism was linked to its ability to modulate cytokine production.
Research Findings
Recent research has focused on optimizing the structure of picolinic acid derivatives for enhanced biological activity. The incorporation of trifluoromethoxy groups has been shown to improve binding affinity and selectivity towards target enzymes compared to non-fluorinated analogs .
Q & A
Q. What synthetic strategies are recommended for preparing 6-(2-(Trifluoromethoxy)phenyl)picolinic acid?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a picolinic acid-derived boronic ester and 2-(trifluoromethoxy)phenyl halides. For example, highlights the use of trifluorophenylboronic acids in coupling reactions, suggesting optimized conditions (e.g., Pd catalysts, base selection). Post-synthesis, acid hydrolysis of ester intermediates yields the target compound. Purification via recrystallization or column chromatography is recommended, with purity validation by HPLC (>95% purity as per standards in ) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of , , and NMR to confirm the presence of the trifluoromethoxy group and aromatic protons. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Infrared (IR) spectroscopy can validate carboxylic acid and C-F stretching bands. Cross-reference spectral data with structurally similar compounds, such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid ( ), to identify deviations caused by substituent effects .
Q. What are the critical storage and handling considerations for this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the trifluoromethoxy group. Use desiccants to avoid moisture absorption, as carboxylic acids may degrade under humid conditions. Safety protocols from (for related compounds) recommend using nitrile gloves and fume hoods during handling due to potential irritant properties .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables such as catalyst loading (e.g., Pd(PPh) vs. PdCl), solvent polarity (DMF vs. THF), and temperature. notes that trifluorophenylboronic acids require inert atmospheres and controlled temperatures (e.g., 60–80°C) for efficient coupling. Monitor reaction progress via TLC or in-situ NMR. For low yields, consider steric hindrance from the trifluoromethoxy group and explore microwave-assisted synthesis to enhance kinetics .
Q. How should contradictory spectral data (e.g., unexpected 19F^{19}\text{F}19F shifts) be resolved?
- Methodological Answer : Conflicting NMR signals may arise from solvent interactions or paramagnetic impurities. Re-run spectra in deuterated DMSO or CDCl and compare with computational predictions (DFT calculations). For example, discusses fluorine’s electronegativity effects in perfluorinated compounds, which can guide interpretation. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies can simulate interactions with target enzymes (e.g., cyclooxygenase-2), leveraging structural analogs like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid () as reference models. Use software such as Gaussian or AutoDock for simulations .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize derivatives with variations in the trifluoromethoxy group (e.g., replacing it with -CF or -OCH) and compare bioactivity. and provide examples of fluorinated benzoic acids with modified substituents. Use in vitro assays (e.g., enzyme inhibition) and correlate results with Hammett constants to quantify electronic effects .
Q. What strategies assess the compound’s environmental impact?
- Methodological Answer : Follow OECD guidelines for biodegradation and bioaccumulation testing. Analyze persistence using high-performance liquid chromatography (HPLC) to track degradation products. ’s ecological hazard framework (though data-limited) suggests evaluating aquatic toxicity via Daphnia magna assays. Compare results with perfluorinated compounds in , which highlight bioaccumulation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
